1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride
Description
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,6-9)2-3-10-7;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRCGZLWLYRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure.
Reaction Conditions: The core structure is then subjected to a series of chemical reactions, including amination and hydrochloride salt formation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neurological Research
Recent studies have indicated that 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride may play a role in neurological research due to its potential effects on neurotransmitter systems. Its structural properties suggest it could interact with various receptors in the brain, making it a candidate for further exploration in the treatment of neurodegenerative diseases.
Anticancer Activity
A notable application of this compound is its investigation in anticancer therapies. Preliminary studies have shown that derivatives of bicyclic amines can exhibit antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. For instance, compounds synthesized based on similar structural frameworks demonstrated IC50 values indicating significant cytotoxic effects, thus positioning this compound within the realm of potential anticancer agents .
Synthetic Chemistry
The compound serves as an important building block in synthetic chemistry for creating more complex molecules. Its unique bicyclic structure allows chemists to modify and synthesize derivatives that may have enhanced biological activities or novel properties for pharmaceutical applications .
Case Study 1: Anticancer Activity Evaluation
A study published in PMC evaluated a series of compounds based on bicyclic structures similar to this compound, focusing on their antiproliferative effects against human cancer cell lines. The results indicated that several synthesized derivatives exhibited promising activity, with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, suggesting the potential of these compounds in cancer therapy development .
Case Study 2: Neuropharmacological Studies
Research into the neuropharmacological properties of bicyclic amines has shown that compounds similar to this compound could modulate neurotransmitter release and receptor activity in vitro. These findings highlight the necessity for further studies to explore their therapeutic potential in treating conditions like depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
Key Observations
Spiro systems (e.g., {4-Oxaspiro[2.4]heptan-5-yl}) exhibit distinct conformational flexibility, which may reduce steric hindrance in binding interactions .
Substituent Effects: The 1-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs (e.g., {bicyclo[4.1.0]heptan-1-yl}methanamine HCl) . Aryl-substituted derivatives (e.g., (1-(3-fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl) prioritize electronic effects over bicyclic rigidity, favoring π-π interactions in drug design .
Commercial Availability :
- The target compound is supplied by Biosynth , while analogs like [2.2.1]-bicyclo derivatives are available from Enamine Ltd. and Combi-Blocks . Suppliers in China, India, and the U.S. dominate production, reflecting global demand for bicyclic amines .
Research and Application Insights
- Synthetic Utility: The target compound’s [3.1.1] framework is less explored than [2.2.1] systems, offering novel avenues for catalysis or chiral auxiliary development .
- Spectroscopic Data: While NMR data for the target compound are unavailable, analogs with similar bicyclo systems (e.g., furan-2-yl methanamine HCl) show distinct ¹H/¹³C NMR shifts in methanol-d₄ or DMSO-d₆, suggesting solvent-dependent conformational behavior .
- Pharmacological Potential: Bicyclic amines are frequently used in CNS drug discovery due to their blood-brain barrier permeability. The 1-methyl group in the target compound could mitigate off-target effects compared to non-methylated variants .
Limitations and Data Gaps
- Missing Data : Melting points, solubility, and detailed safety profiles (e.g., LD50) are unreported for the target compound, limiting comparative analysis .
Biological Activity
1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride, known by its CAS number 2416235-07-7, is a bicyclic amine compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C8H16ClNO
- Molecular Weight : 177.67 g/mol
- Structure : The compound features a bicyclic structure with a methanamine functional group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Cyclization of suitable precursors.
- Use of solvents like dichloromethane or toluene under controlled temperatures (0-50°C) to ensure optimal yields and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies assessing the efficacy against various bacterial strains, the compound demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be elucidated .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties in various biological assays. It appears to inhibit key inflammatory mediators, thus providing a potential therapeutic avenue for conditions characterized by chronic inflammation .
The exact mechanism of action for this compound is not fully understood but is believed to involve:
- Interaction with specific receptors or enzymes.
- Modulation of signaling pathways related to inflammation and cellular stress responses.
Case Studies
Several case studies have highlighted the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
